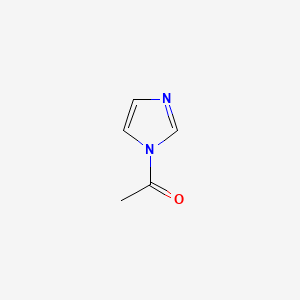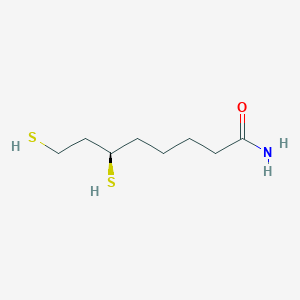
6,8-Dimercapto-octanoic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6,8-DIMERCAPTO-OCTANOIC ACID AMIDE involves several steps. One method includes the conversion of ethyl 6-keto-octenoate to 6,8-dimercapto-octanoic acid, which requires high temperatures (150-160°C) and high pressure (100 atm) . Another method involves the reduction of unstable 8-chloro-6-ketooctanoic acid using sodium borohydride . Industrial production methods often involve the reaction of ethyl 6,8-dichlorooctanoate with sodium disulfide .
Chemical Reactions Analysis
6,8-DIMERCAPTO-OCTANOIC ACID AMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and hydrohalogenic acids for substitution . Major products formed from these reactions include 6,8-dimercapto-octanoic acid and its derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used in the preparation of pharmaceutically active uridine ester nucleosides . In biology and medicine, it plays a crucial role in the metabolic system of living organisms, particularly in the pyruvate dehydrogenase complex . It is also used in industrial applications for the production of various fatty amides .
Mechanism of Action
The mechanism of action of 6,8-DIMERCAPTO-OCTANOIC ACID AMIDE involves its role in the pyruvate dehydrogenase complex, which catalyzes the conversion of pyruvate to acetyl-CoA and CO2 . This process involves multiple enzymatic components, including pyruvate dehydrogenase (E1) and dihydrolipoyllysine-residue acetyltransferase .
Comparison with Similar Compounds
6,8-DIMERCAPTO-OCTANOIC ACID AMIDE is similar to other fatty amides, such as thioctic acid amide and dihydrolipoamide . it is unique due to its specific structure and role in the metabolic system . Other similar compounds include primary carboxylic acid amides, alkylthiols, and organonitrogen compounds .
Properties
Molecular Formula |
C8H17NOS2 |
|---|---|
Molecular Weight |
207.4 g/mol |
IUPAC Name |
(6R)-6,8-bis(sulfanyl)octanamide |
InChI |
InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)/t7-/m1/s1 |
InChI Key |
VLYUGYAKYZETRF-SSDOTTSWSA-N |
SMILES |
C(CCC(=O)N)CC(CCS)S |
Isomeric SMILES |
C(CCC(=O)N)C[C@H](CCS)S |
Canonical SMILES |
C(CCC(=O)N)CC(CCS)S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


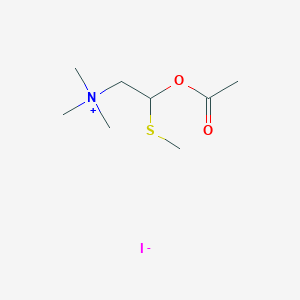
![2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1218166.png)



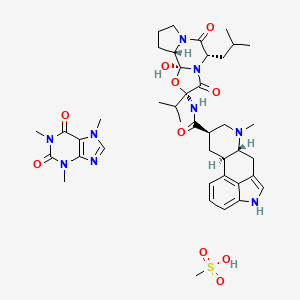


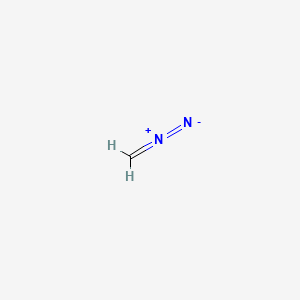
![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline](/img/structure/B1218178.png)

